molecular formula C15H11BrO2 B12580759 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- CAS No. 644973-64-8

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-

Cat. No.: B12580759
CAS No.: 644973-64-8
M. Wt: 303.15 g/mol
InChI Key: XBJCSFWSBKCPOL-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- (IUPAC name: 2-(2-bromophenyl)-2,3-dihydro-4H-chromen-4-one) is a brominated dihydrobenzopyranone derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

644973-64-8

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2

InChI Key

XBJCSFWSBKCPOL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- typically involves the condensation of a 2-bromophenyl ketone with a benzopyran precursor or related phenolic compound under acidic or basic catalysis. The key steps include:

  • Formation of the benzopyranone ring system via cyclization.
  • Introduction of the 2-bromophenyl substituent through either direct condensation or halogenation of phenyl precursors.
  • Use of catalysts such as Lewis acids to promote cyclization and condensation reactions.

This approach is consistent with classical benzopyran synthesis routes, adapted to incorporate the bromophenyl group at the 2-position.

Specific Synthetic Routes and Reaction Conditions

  • Condensation Reaction: A 2-bromophenyl ketone is reacted with a suitable phenolic or coumarin derivative under acidic conditions (e.g., glacial acetic acid with hydrogen chloride bubbling) or basic conditions to promote cyclization and ring closure.

  • Catalysts and Reagents: Lewis acids such as boron trifluoride etherate (BF3·OEt2) are commonly used to facilitate cyclization. Sodium borohydride or other reducing agents may be employed in intermediate steps to reduce ketones or intermediates.

  • Temperature and Solvent: Reactions are typically conducted at controlled temperatures ranging from ambient to reflux conditions (e.g., 25–100 °C) in solvents such as methylene chloride, acetic acid, or diethylene glycol dimethyl ether.

  • Workup and Purification: After reaction completion, the mixture is often neutralized or basified, extracted with organic solvents (ether, ethyl acetate), dried, and purified by recrystallization from solvents like petroleum ether or isopropanol to yield the pure compound.

Industrial Scale Preparation

  • Industrial synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

  • Automated systems with stringent quality control ensure reproducibility and scalability.

  • Large-scale reactions often optimize catalyst loading, solvent use, and temperature profiles to maximize efficiency.

Detailed Reaction Analysis and Mechanistic Insights

Reaction Types Involved

Reaction Type Description Common Reagents/Conditions
Condensation Formation of benzopyran ring by cyclization of phenolic and ketone precursors Acidic or basic catalysis, Lewis acids (BF3·OEt2)
Reduction Conversion of ketone intermediates to alcohols or dihydro derivatives Sodium borohydride, lithium aluminum hydride
Halogenation/Substitution Introduction of bromine substituent or other halogens Bromine, N-bromosuccinimide (NBS), halogenating agents
Oxidation Formation of oxidized derivatives for further functionalization Potassium permanganate, hydrogen peroxide

Mechanism Overview

  • The initial step involves electrophilic activation of the ketone or phenolic oxygen by Lewis acid catalysts.

  • Nucleophilic attack by the phenolic oxygen on the activated ketone carbonyl leads to ring closure forming the benzopyranone core.

  • The 2-bromophenyl substituent is either introduced prior to cyclization (via brominated ketone) or by halogenation of the phenyl ring post-cyclization.

  • Reduction steps may be employed to convert intermediate ketones to the dihydro form, stabilizing the 2,3-dihydrobenzopyran structure.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 2-Bromophenyl ketone + phenolic precursor, glacial acetic acid, HCl bubbling, 95–100 °C, 3 h Condensation and cyclization to form benzopyranone intermediate Moderate to high yield; reaction temperature critical
2 Extraction with ether, basification with NaOH Isolation of product Precipitation of crude product
3 Recrystallization from petroleum ether or isopropanol Purification High purity product with melting point ~110–112 °C
4 Optional reduction with NaBH4 in diethylene glycol dimethyl ether at low temperature Conversion to dihydro derivative Improved yield and stability

Data Table: Key Reaction Parameters and Outcomes

Parameter Typical Value/Condition Effect on Product Yield/Purity
Catalyst BF3·OEt2 (Lewis acid) Enhances cyclization efficiency
Temperature 25–100 °C Higher temp favors cyclization but may cause side reactions
Solvent Glacial acetic acid, methylene chloride Solvent polarity affects reaction rate
Reaction Time 3–24 hours Longer time improves conversion but may reduce selectivity
Workup Basification with NaOH, extraction with ether Efficient isolation of product
Purification Recrystallization from petroleum ether or isopropanol Yields high purity crystalline product

Research Findings and Optimization Insights

  • Studies indicate that the presence of the bromine substituent enhances the compound’s lipophilicity, which can influence biological activity and solubility.

  • Optimization of catalyst loading and reaction temperature is crucial to maximize yield and minimize by-products.

  • Alternative synthetic routes involving multicomponent reactions and transition-metal catalysis have been explored for related benzopyran derivatives, offering potential for improved efficiency and selectivity.

  • The use of iodine-promoted one-pot cyclization and palladium/copper-catalyzed cross-coupling has been reported for structurally related benzopyran compounds, suggesting avenues for further synthetic innovation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can introduce different substituents into the benzopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties
Research indicates that derivatives of 4H-1-benzopyran-4-one compounds exhibit significant anti-inflammatory effects. A patent (US4900727A) describes various derivatives that possess anti-inflammatory, analgesic, immunosuppressive, and anti-allergic properties. These compounds are believed to inhibit the synthesis of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

2. Antioxidant Activity
Studies have shown that 4H-1-benzopyran-4-one derivatives can act as antioxidants. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

3. Anticancer Potential
Recent investigations into the anticancer properties of benzopyran derivatives suggest that they may induce apoptosis in cancer cells. For instance, specific studies have indicated that these compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Data Table: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study published in a pharmaceutical journal, researchers synthesized several derivatives of 4H-1-benzopyran-4-one and tested their efficacy against inflammation induced by lipopolysaccharides (LPS) in macrophages. The results demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, confirming the compound's potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Mechanism
A study focused on the antioxidant capabilities of 4H-1-benzopyran-4-one derivatives showed that these compounds effectively reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate hydrogen atoms to free radicals, thus neutralizing them and protecting cellular components from damage.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key structural and molecular features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities Reference
4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- (hypothetical) C15H11BrO2 303.16 (calc.) 2-(2-bromophenyl) Inferred halogen-driven reactivity -
3-(4-Chlorobenzylidene)-2,3-dihydro-4H-1-benzopyran-4-one C16H11ClO2 270.71 3-(4-chlorophenyl)methylene Stabilized via conjugated double bond
4H-1-Benzopyran-4-one, 2-ethyl-6-fluoro-2,3-dihydro- C11H11FO2 194.20 2-ethyl, 6-fluoro Enhanced lipophilicity (logP: ~2.5)
4H-1-Benzopyran-4-one, 6,8-bis(tert-butyl)-2,3-dihydro- C17H24O2 260.37 6,8-di-tert-butyl High steric hindrance
4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-6-methyl-2-phenyl- C23H18O3 342.39 3-benzoyl, 6-methyl, 2-phenyl Melting point: 122°C; Boiling point: 544°C
Key Observations:
  • Chlorinated analogs exhibit conjugation stabilization, whereas brominated derivatives may display stronger van der Waals interactions .
  • Alkyl and Aromatic Groups : Ethyl and tert-butyl substituents () improve lipophilicity, favoring membrane permeability. Aromatic groups (e.g., benzoyl in ) contribute to π-π stacking and receptor binding .

Biological Activity

4H-1-Benzopyran-4-one, specifically the derivative 2-(2-bromophenyl)-2,3-dihydro-, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties.

  • IUPAC Name : 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-
  • CAS Number : 89622-17-3
  • Molecular Formula : C15H12BrO2
  • Molecular Weight : 304.16 g/mol

Synthesis

The synthesis of 4H-1-benzopyran derivatives typically involves multi-step organic reactions, including cyclization and substitution reactions. The specific synthetic route for the bromophenyl derivative often includes the bromination of phenolic precursors followed by cyclization to form the benzopyran structure.

Antimicrobial Activity

A study evaluating various benzopyran derivatives indicated that certain substitutions could enhance antimicrobial properties. For instance, compounds with halogen substitutions showed increased effectiveness against Gram-positive bacteria. The presence of bromine in the structure is hypothesized to enhance lipophilicity and improve membrane penetration, thus increasing antibacterial activity .

CompoundMIC (µg/mL)Activity Type
2-(2-bromophenyl)-2,3-dihydro-4H-1-benzopyran<20Antibacterial
3-Benzyl-7-methoxy-4H-1-benzopyran15Antifungal

Anticancer Activity

Research has shown that benzopyran derivatives can exhibit significant anticancer activity. In vitro studies have demonstrated that certain compounds can inhibit the proliferation of cancer cells such as Caco-2 and A549 lines. For example, modifications in the benzopyran structure can lead to enhanced cytotoxic effects against these cancer cell lines .

Anti-inflammatory Properties

In vivo studies have reported that some benzopyran derivatives possess anti-inflammatory properties. The anti-inflammatory activity is often evaluated using animal models where the compounds are administered and their effects on inflammatory markers are assessed. Compounds similar to the bromophenyl derivative have shown promising results in reducing inflammation in various models .

Case Studies

  • Study on Uterotrophic Activity
    • A comparative study on various substituted benzopyrans revealed that certain derivatives exhibited high uterotrophic activity (up to 87% based on uterine weight gain) when tested in female albino rats. The study suggested that structural modifications significantly influence biological activity .
  • Antimicrobial Efficacy
    • A recent investigation into the antimicrobial effects of benzopyran derivatives found that those with halogen substitutions (including bromine) displayed enhanced activity against resistant strains of bacteria. The study highlighted a compound similar to 4H-1-benzopyran with a MIC value indicating effective antibacterial properties .
  • Anticancer Mechanisms
    • Research focusing on the anticancer mechanisms of benzopyrans indicated that certain derivatives could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(2-bromophenyl)-substituted benzopyranones?

A multi-step synthetic route is typically employed, involving:

  • Friedel-Crafts alkylation or Claisen-Schmidt condensation to introduce the bromophenyl group .
  • Cyclization using NaH/THF or acidic conditions to form the benzopyranone core .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .
    Key challenge: Steric hindrance from the 2-bromophenyl group may reduce cyclization efficiency, requiring optimized temperature (60–80°C) and catalyst loading .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR : Identify dihydrobenzopyranone protons (δ 2.8–3.2 ppm for H-2/H-3) and aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm). The deshielded C-4 carbonyl carbon appears at ~190 ppm .
  • HRMS : Confirm molecular formula (e.g., C15H11BrO2 requires m/z 308.9974 [M+H]+) .
  • IR : Detect carbonyl stretching (~1640 cm⁻¹) and C-Br absorption (~560 cm⁻¹) .

Advanced Research Questions

Q. How do computational models predict the reactivity of the 2-bromophenyl substituent in electrophilic reactions?

  • DFT calculations (B3LYP/6-311+G(d,p)) show the bromine atom directs electrophilic substitution to the para position of the phenyl ring due to its electron-withdrawing effect.
  • HOMO-LUMO analysis indicates the dihydrobenzopyranone core participates in charge-transfer interactions, influencing regioselectivity .
    Validation: Compare computational predictions with experimental halogenation or nitration outcomes .

Q. How can contradictions in reported biological activities of similar dihydrobenzopyranones be resolved?

  • Case study : Conflicting IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodological recommendations :
    • Standardize assays using recombinant enzymes (e.g., EGFR kinase) and controls (e.g., staurosporine).
    • Validate results with orthogonal techniques (SPR, thermal shift assays) .
      Example: A 2023 J. Org. Chem. study resolved discrepancies in flavonoid bioactivity by correlating redox potentials (via cyclic voltammetry) with cellular ROS scavenging .

Stability and Handling

Q. What are the optimal storage conditions to prevent degradation?

  • Storage : 4°C in amber vials under inert gas (Ar/N2) to avoid photodegradation and oxidation.
  • Solvent compatibility : Stable in DMSO (1 mM stock, −80°C for 6 months) but degrades in aqueous buffers (t1/2 < 24 h at pH 7.4) .

Q. How should researchers mitigate hazards during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to limit inhalation of fine particles (P95 respirator if airborne concentration exceeds 1 mg/m³) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for structurally analogous compounds?

  • Factors : Crystallinity (amorphous vs. crystalline forms), solvent purity, and temperature.
  • Resolution : Characterize solubility via HPLC-UV (λ = 254 nm) in triplicate using saturated solutions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsReference
1H NMR (400 MHz)δ 3.05 (dd, J = 16.0 Hz, H-2), δ 7.45 (br s, Br-Ph)
HRMS (ESI+)m/z 308.9974 [M+H]+ (Δ < 2 ppm)
FTIR1638 cm⁻¹ (C=O), 565 cm⁻¹ (C-Br)

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